molecular formula C14H19N3O3 B11847652 tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate

Cat. No.: B11847652
M. Wt: 277.32 g/mol
InChI Key: DOBMKROTWMAUAZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate: is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their aromatic heteropolycyclic structures, which contain a pyrrolo[3,4-d]pyrimidine ring system.

Preparation Methods

The synthesis of tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate include other pyrrolopyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and specific biological activities. Examples of similar compounds include:

The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl and cyclopropyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-6-9-10(7-17)15-11(8-4-5-8)16-12(9)18/h8H,4-7H2,1-3H3,(H,15,16,18)

InChI Key

DOBMKROTWMAUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(NC2=O)C3CC3

Origin of Product

United States

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